2-bromo-1-phenyl-1H-imidazole
Overview
Description
2-Bromo-1-phenyl-1H-imidazole is a heterocyclic organic compound that features a bromine atom and a phenyl group attached to an imidazole ring. Imidazoles are a class of compounds known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of the bromine atom makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-1-phenyl-1H-imidazole typically involves the bromination of 1-phenyl-1H-imidazole. One common method is the reaction of 1-phenyl-1H-imidazole with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of bromine or bromine-containing reagents in a controlled environment ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1-phenyl-1H-imidazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.
Reduction Reactions: The bromine atom can be reduced to form 1-phenyl-1H-imidazole.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar solvents like dimethyl sulfoxide or ethanol.
Coupling Reactions: Palladium catalysts, such as palladium acetate, along with ligands like triphenylphosphine, are used. The reactions are often performed in solvents like toluene or dimethylformamide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used in solvents such as tetrahydrofuran or ethanol.
Major Products:
Substitution Reactions: Products include 2-amino-1-phenyl-1H-imidazole, 2-thio-1-phenyl-1H-imidazole, and 2-alkoxy-1-phenyl-1H-imidazole.
Coupling Reactions: Products include various biaryl imidazoles and other complex organic molecules.
Reduction Reactions: The major product is 1-phenyl-1H-imidazole.
Scientific Research Applications
2-Bromo-1-phenyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: It is used in the development of new materials, including polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-bromo-1-phenyl-1H-imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity to its molecular targets. In chemical reactions, the bromine atom serves as a leaving group, facilitating various substitution and coupling reactions.
Comparison with Similar Compounds
2-Bromo-1-methyl-1H-imidazole: Similar in structure but with a methyl group instead of a phenyl group.
1-Phenyl-1H-imidazole: Lacks the bromine atom, making it less reactive in certain types of chemical reactions.
2-Chloro-1-phenyl-1H-imidazole: Contains a chlorine atom instead of bromine, which can lead to different reactivity and applications.
Uniqueness: 2-Bromo-1-phenyl-1H-imidazole is unique due to the presence of both a bromine atom and a phenyl group. This combination enhances its reactivity and makes it a versatile intermediate in organic synthesis. The bromine atom’s ability to participate in various chemical reactions, including substitution and coupling, sets it apart from similar compounds.
Properties
IUPAC Name |
2-bromo-1-phenylimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-9-11-6-7-12(9)8-4-2-1-3-5-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPQUNLAAJJUCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60670703 | |
Record name | 2-Bromo-1-phenyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60670703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1034566-05-6 | |
Record name | 2-Bromo-1-phenyl-1H-imidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1034566-05-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-1-phenyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60670703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-1-phenyl-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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